molecular formula C9H12O3 B142674 2,5-Dimethoxybenzyl alcohol CAS No. 33524-31-1

2,5-Dimethoxybenzyl alcohol

Cat. No.: B142674
CAS No.: 33524-31-1
M. Wt: 168.19 g/mol
InChI Key: WGQMUABRZGUAOS-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzyl alcohol, also known as (2,5-dimethoxyphenyl)methanol, is an organic compound with the molecular formula C9H12O3. It is a clear, colorless to light yellow viscous liquid. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is another method employed for the reduction of 2,5-dimethoxybenzaldehyde to this compound .

Types of Reactions:

    Oxidation: this compound can be oxidized to 2,5-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 2,5-dimethoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products Formed:

Scientific Research Applications

2,5-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethoxybenzyl alcohol can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzyl alcohol: Similar in structure but with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

    2,5-Dimethoxybenzaldehyde: The oxidized form of this compound, used in different synthetic applications.

    2,5-Dimethoxybenzylamine: The reduced form, which has applications in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQMUABRZGUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187166
Record name 2,5-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethoxybenzyl alcohol
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CAS No.

33524-31-1
Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-dimethoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,5-Dimethoxybenzyl alcohol plays a crucial role in studying laccase gene expression in fungi like Trametes sp. strain I-62. Research has shown that this compound acts as a potent inducer of laccase activity, surpassing its isomers 3,4-dimethoxybenzyl alcohol and 3,5-dimethoxybenzyl alcohol. [] This induction is linked to a significant increase in laccase gene expression, with this compound leading to the highest observed increase in transcript amounts compared to its isomers. [] This differential gene expression suggests a complex regulatory mechanism governing laccase production in response to structurally similar aromatic compounds.

A: this compound serves as a self-indicating standard for determining organolithium reagent concentrations. [] While the specific mechanism hasn't been detailed in the provided abstracts, it likely involves a color change upon reaction with organolithium species. This color change allows for visual determination of the endpoint, simplifying titration procedures. The presence of the two methoxy groups at the 2 and 5 positions on the benzene ring likely influences the electronic properties of the molecule, contributing to the observed color change upon reaction.

A: this compound serves as a starting material in the synthesis of gentisyl quinone isovalerate (blattellaquinone), a sex pheromone of the German cockroach. [] The synthesis involves reacting this compound with isovaleryl chloride to produce 2,5-dimethoxybenzyl 3-methylbutanoate, which is then oxidized to form the final product. [] This two-step process highlights the versatility of this compound as a building block for more complex molecules.

A: this compound, identified as a component in aqueous pyrolysis liquid (APL) derived from wastewater biosolids, raises concerns regarding methanogenic toxicity. [] Studies indicate that this compound, along with other organics like 3,5-dimethoxy-4-hydroxybenzaldehyde, benzene, and phenols, contributes to significant methane production inhibition in anaerobic digesters. [] This finding highlights the need for pretreatment strategies for APL to mitigate the potential negative impact of this compound and similar compounds on anaerobic digestion processes.

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